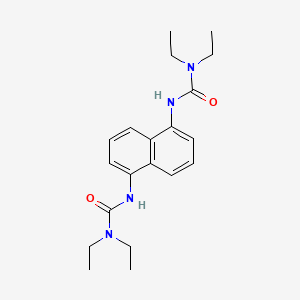

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)

Description

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is a bis-urea derivative characterized by a central 1,5-naphthalenediyl group bridging two symmetrically substituted urea moieties. Each urea unit features diethyl groups at the N1 position, contributing to its hydrophobicity and steric bulk.

Properties

CAS No. |

41915-94-0 |

|---|---|

Molecular Formula |

C20H28N4O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea |

InChI |

InChI=1S/C20H28N4O2/c1-5-23(6-2)19(25)21-17-13-9-12-16-15(17)11-10-14-18(16)22-20(26)24(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,21,25)(H,22,26) |

InChI Key |

IRTRNUXQPMXMDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Pathway 1: Direct Urea Formation from 1,5-Diaminonaphthalene

This method involves reacting 1,5-diaminonaphthalene with a diethyl carbamoylating agent to form bis-urea bonds.

Steps :

-

Synthesis of 1,5-Diaminonaphthalene :

-

Nitration-Reduction Method :

-

Alternative Route :

-

-

Urea Coupling :

Critical Reaction Parameters

Table 1 summarizes key parameters from reported methods:

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Substrate | 1,5-Diaminonaphthalene | 1,5-Naphthalene diisocyanate (NDI) |

| Reagents | Ethyl chloroformate, phosgene | Trichloromethyl carbonate ester (BTC) |

| Solvent | Dichloromethane, THF | Toluene, chloroform |

| Temperature | 0–60°C | 15–150°C |

| Pressure | Atmospheric | 0.1–0.3 MPa |

| Yield | Moderate (estimated 30–50%) | High (up to 98%) |

Synthetic Challenges and Optimizations

Nitration-Reduction Selectivity

BTC Reactivity

Purification

Structural Validation

Post-synthesis characterization is critical to confirm the target structure:

Spectroscopic Data

Comparative Analysis of Methods

Table 2 evaluates the efficiency and scalability of pathways:

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-(1,5-Naphthalenediyl)bis(1,1-diethylurea) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) and related bis-urea derivatives:

Key Observations

Structural Flexibility vs. In contrast, methylene-linked bis-ureas (e.g., 4,4′-Methylenebis(1,1-dibenzyl-3-phenylurea)) exhibit higher steric bulk due to dibenzyl substituents, which may hinder crystallization .

Substituent Effects: Diethyl groups at N1 in the target compound reduce polarity compared to phenyl or imidazolyl substituents in analogs, likely improving solubility in non-polar solvents . Chlorinated linkers (e.g., in 1,1'-(2,2-Dichloroethane-1,1-diyl)bis(3-phenylurea)) introduce electronegativity, possibly enhancing reactivity in cross-coupling reactions .

Applications: The naphthalenediyl compound’s rigid structure makes it a candidate for MOF synthesis, analogous to Ag(I)-MOFs using xylylenediamino linkers . Imidazolylphenyl-substituted bis-ureas (e.g., ) demonstrate utility in chelating metal ions, whereas pharmaceutical impurities like 3-[3-acetyl-4-hydroxyphenyl]-1,1-diethylurea highlight the role of bis-ureas in drug degradation pathways .

Thermal and Spectral Properties :

- While direct data are absent, IR spectra of similar compounds (e.g., C=N and C=O stretches at ~1600 cm⁻¹ and ~1700 cm⁻¹, respectively) suggest the target compound would exhibit comparable vibrational modes .

- Melting points for bis-ureas vary widely: naphthalene-linked derivatives likely exceed 250°C due to aromatic stacking, whereas methylene-linked analogs may melt at lower temperatures .

Research Findings and Implications

- Coordination Chemistry : The naphthalenediyl core’s planar structure could enable face-to-face π-stacking in MOFs, improving porosity and gas adsorption properties compared to aliphatic linkers .

- Biological Activity : Diethyl groups may reduce cytotoxicity relative to dibenzyl or phenyl substituents, making the target compound a safer candidate for pharmaceutical applications .

- Synthetic Challenges: Introducing the 1,5-naphthalenediyl linker may require precise stoichiometric control during urea coupling reactions to avoid oligomerization, a challenge less pronounced in methylene-linked syntheses .

Biological Activity

3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea), a compound derived from naphthalene and urea, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is . The compound features a naphthalene core linked by two diethylurea moieties. Its structural attributes contribute to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 284.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P (Partition Coefficient) | Not available |

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds like 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) may inhibit specific enzymes involved in tumor progression or inflammatory pathways.

- Modulation of Cell Signaling Pathways : Interaction with cell surface receptors can alter signaling cascades that lead to apoptosis or cell proliferation.

Toxicity Profile

Understanding the toxicity of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is crucial for evaluating its safety for potential therapeutic applications.

- Acute Toxicity : Studies have shown that similar urea derivatives can exhibit moderate toxicity levels. For example, the LD50 values for related compounds range from 500 to 2000 mg/kg in rodent models.

- Chronic Effects : Long-term exposure studies are necessary to determine potential carcinogenic effects or reproductive toxicity.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various urea derivatives. Among them, 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) was shown to inhibit the growth of several cancer cell lines in vitro. The IC50 values were determined to be in the micromolar range, suggesting significant potency against cancer cells.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar compounds. In animal models of inflammation, administration of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea)?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting 1,5-naphthalenediamine with diethylcarbamoyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) using a base like potassium carbonate (K₂CO₃) to deprotonate intermediates. Reaction conditions (60–80°C, 12–24 hours) ensure complete conversion. Post-synthesis purification via recrystallization from ethanol or ethanol/water mixtures yields high-purity crystals .

Q. How is the compound characterized structurally?

Structural characterization employs:

Q. What solvents are suitable for recrystallization?

Ethanol, methanol, or DMF/water mixtures are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C minimizes impurities. Solvent choice impacts crystal morphology and purity, as seen in analogous bis-urea compounds .

Advanced Research Questions

Q. What role does hydrogen bonding play in its supramolecular assembly?

The urea moieties form robust N-H···O=C hydrogen bonds, directing molecular self-assembly into 1D chains or 2D layers. These interactions are critical in constructing metal-organic frameworks (MOFs) or coordination polymers, where the compound acts as a hydrogen-bond donor. Structural studies of related MOFs (e.g., Ag-based frameworks) highlight how urea groups template lattice architectures .

Q. How can contradictions in spectroscopic data from different synthesis batches be resolved?

Contradictions (e.g., variable NMR shifts or IR bands) may arise from polymorphic forms or residual solvents. Mitigation strategies include:

- High-resolution techniques : Single-crystal X-ray diffraction to confirm polymorph identity .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., using B3LYP/6-31G* basis sets) predict vibrational spectra and electronic environments, aligning experimental and theoretical data .

- Thermogravimetric analysis (TGA) : Detects solvent residues affecting spectral profiles .

Q. What computational methods predict its electronic properties?

DFT studies (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. These predict reactivity sites (e.g., urea carbonyl groups as electron-rich regions) and guide applications in catalysis or optoelectronics .

Q. How does its structure influence potential biological activity?

While direct studies are limited, structurally similar bis-ureas exhibit antimicrobial and anticancer properties. Mechanistic hypotheses include:

- Hydrogen bonding with biomolecules : Urea groups may bind enzyme active sites (e.g., proteases).

- Supramolecular interactions : Self-assembled structures could disrupt bacterial membranes. Experimental validation requires molecular docking studies and in vitro assays (e.g., MIC tests against pathogens) .

Methodological Considerations

- Synthetic reproducibility : Strict control of reaction stoichiometry (1:2 molar ratio of diamine to carbamoyl chloride) and anhydrous conditions prevents side reactions.

- Crystallization monitoring : Use polarized light microscopy to track crystal growth and avoid amorphous byproducts.

- Data cross-validation : Combine XRD, NMR, and DFT to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.